3-({2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by an ethane-1,2-diylbis(thio) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) typically involves the following steps:
Formation of the Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Linking the Triazole Rings: The ethane-1,2-diylbis(thio) linker is introduced by reacting the triazole rings with ethane-1,2-dithiol under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The triazole rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole rings are known to interact with biological targets, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, 3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) is explored for its potential to inhibit enzymes and proteins involved in various diseases. Its ability to form stable complexes with metal ions also makes it a candidate for developing metal-based drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. It is also investigated for its potential use in corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) involves its interaction with specific molecular targets. The triazole rings can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, disrupting their normal function and leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activity.
Benzotriazole: Another triazole derivative used as a corrosion inhibitor.
Thiadiazole: A compound with a similar sulfur-containing structure.
Uniqueness
3,3’-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine) is unique due to its dual triazole rings connected by an ethane-1,2-diylbis(thio) linker. This structure provides enhanced stability and the ability to form multiple interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N8S2/c7-3-9-5(13-11-3)15-1-2-16-6-10-4(8)12-14-6/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJKKDEZSXGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)SC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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